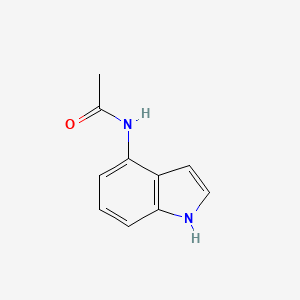![molecular formula C15H12ClFN2 B2712613 1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine CAS No. 1708396-71-7](/img/structure/B2712613.png)
1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a chloro-fluorophenyl group attached to the indole ring, which may contribute to its distinct chemical and biological properties.
準備方法
The synthesis of 1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-fluorobenzyl chloride and indole-6-amine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.
Synthetic Route: The 2-chloro-3-fluorobenzyl chloride is reacted with indole-6-amine in the presence of a base to form the desired product. The reaction is typically conducted in a suitable solvent such as dimethylformamide or tetrahydrofuran.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
化学反応の分析
1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
科学的研究の応用
1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine has been investigated for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: It has been used in biological studies to investigate its effects on cellular pathways and molecular targets.
Chemical Biology: The compound has been employed as a chemical probe to study protein-ligand interactions and enzyme inhibition.
Industrial Applications:
作用機序
The mechanism of action of 1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine can be compared with other indole derivatives, such as:
1-[(2-Chlorophenyl)methyl]indol-6-amine: Lacks the fluorine atom, which may result in different biological activities and chemical properties.
1-[(2-Fluorophenyl)methyl]indol-6-amine: Lacks the chlorine atom, which may also lead to variations in its biological and chemical behavior.
1-[(2-Bromo-3-fluorophenyl)methyl]indol-6-amine: Contains a bromine atom instead of chlorine, potentially altering its reactivity and biological effects.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
特性
IUPAC Name |
1-[(2-chloro-3-fluorophenyl)methyl]indol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2/c16-15-11(2-1-3-13(15)17)9-19-7-6-10-4-5-12(18)8-14(10)19/h1-8H,9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPMMNSXUFDWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CN2C=CC3=C2C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
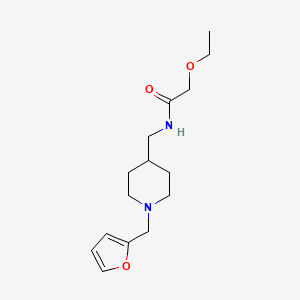
![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712531.png)
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylic acid](/img/structure/B2712533.png)
![3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2712535.png)
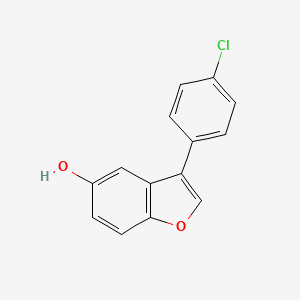
![2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2712538.png)
![2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2712540.png)
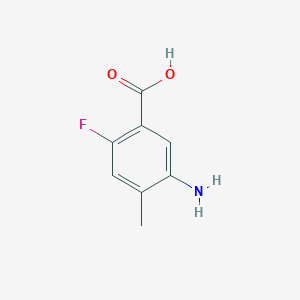
![4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)
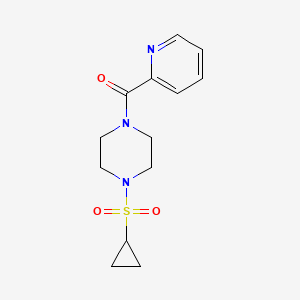
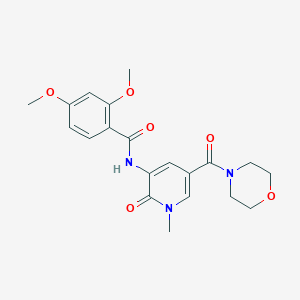

![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2712548.png)
